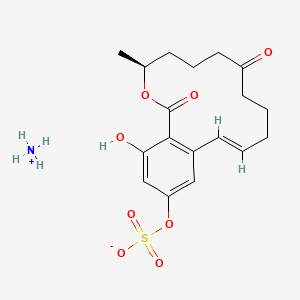
Zearalenone 4-Sulfate Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zearalenone 4-Sulfate Ammonium Salt is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its xenoestrogenic properties, meaning it can mimic estrogen in biological systems. It is often found as a contaminant in crops and cereal-based products, posing potential health risks to both humans and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zearalenone 4-Sulfate Ammonium Salt typically involves the reaction of zearalenone with sulfuric acid to form the sulfate ester, followed by neutralization with ammonium hydroxide to yield the ammonium salt. A common method involves dissolving zearalenone in dry methanol and reacting it with zinc and ammonium formate under an inert atmosphere at room temperature. The reaction mixture is then filtered and evaporated, and the product is purified using silica gel chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, reaction, and purification is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Zearalenone 4-Sulfate Ammonium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as zearalanone and zearalanols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and ammonium formate in methanol are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of zearalenone.
Reduction: Zearalanone, α-zearalanol, and β-zearalanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Zearalenone 4-Sulfate Ammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food and feed.
Medicine: Research focuses on its xenoestrogenic effects and potential role in reproductive disorders and cancer development.
Mécanisme D'action
Zearalenone 4-Sulfate Ammonium Salt exerts its effects primarily through its ability to bind to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various biological responses, including changes in gene expression and cellular function. The compound’s interaction with serum albumin also affects its distribution and toxicity in the body. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which can influence reproductive health and potentially contribute to carcinogenesis .
Comparaison Avec Des Composés Similaires
Zearalenone: The parent compound, known for its xenoestrogenic properties.
α-Zearalanol and β-Zearalanol: Reduced derivatives with similar biological activities.
Zearalenone-14-Glucoside: Another conjugated derivative with different toxicokinetic properties.
Uniqueness: Zearalenone 4-Sulfate Ammonium Salt is unique due to its sulfate conjugation, which affects its solubility, stability, and interaction with biological molecules. This conjugation can influence its toxicokinetics and toxicity, making it distinct from other zearalenone derivatives .
Propriétés
Formule moléculaire |
C18H25NO8S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
azanium;[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate |
InChI |
InChI=1S/C18H22O8S.H3N/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12;/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24);1H3/b7-3+;/t12-;/m0./s1 |
Clé InChI |
QERXYCPQYWGNFX-XQAKIGHYSA-N |
SMILES isomérique |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |
SMILES canonique |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
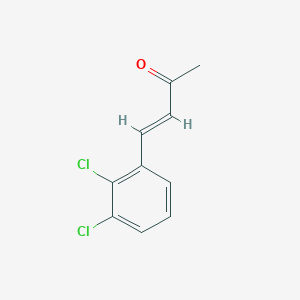
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
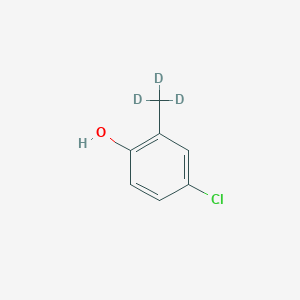
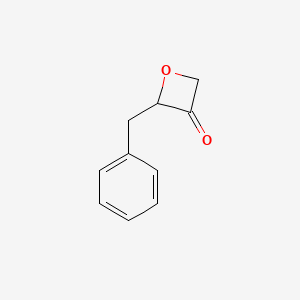
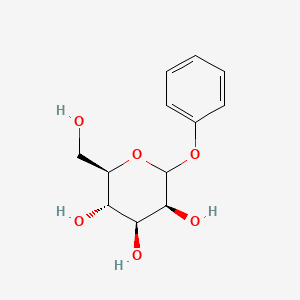
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
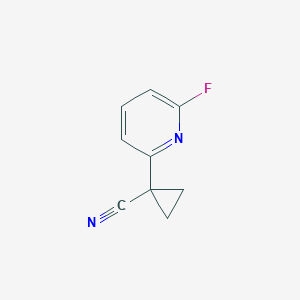
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
